Yellow 1
Description
Historical Development and Evolution of Synthetic Organic Colorants
The genesis of the synthetic organic colorant industry marked a pivotal shift from reliance on natural dyes to chemically engineered colorants, profoundly influencing various industries. This revolution began with the serendipitous discovery of mauve by British chemist William H. Perkin in 1856 britannica.comchemistryviews.orgfsw.ccspecialchem.comfda.gov. Perkin's breakthrough, while short-lived in commercial prominence, initiated a new era in chemistry, leading to the development of superior synthetic dyes derived initially from coal tar by-products britannica.comchemistryviews.orgfsw.ccspecialchem.comfda.gov. Over time, these synthetic alternatives, including C.I. Pigment Yellow 1, largely displaced traditional natural dyes due to their enhanced performance, broader range of shades, and cost-effectiveness britannica.comchemistryviews.orgfda.govnih.govresearchgate.net. The class of arylide yellow compounds, to which Pigment this compound belongs, was specifically developed in Germany in 1909, with monoazo acetoacetanilide (B1666496) pigments, often termed Hansa Yellows, becoming well-established early in the 20th century wikipedia.orgquora.comresearchgate.net.
Classification and Structural Diversity of Azo Pigments
Azo pigments are a vast group of organic colorants characterized by the presence of at least one azo functional group (-N=N-), which serves as the chromophore responsible for their color mst.dkwikipedia.orgiipseries.orgekb.egresearchgate.netijrrjournal.com. These pigments are broadly classified based on the number of azo linkages in their molecular structure, leading to categories such as monoazo, diazo, triazo, and polyazo pigments mst.dkwikipedia.orgiipseries.orgekb.egijrrjournal.comslideshare.netnih.gov.
Pigment this compound is specifically a monoazo pigment, meaning it contains a single azo group google.comontosight.aiquora.comnaver.compravindyechem.net. Its full chemical name is 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide nih.gov. Structurally, it is similar to azo dyes but lacks the solubilizing groups that would make it water-soluble, thus defining it as an insoluble pigment nih.govmst.dkwikipedia.orgekb.eg. The synthesis typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an acetoacetanilide component wikipedia.orgontosight.aiquora.comresearchgate.net. Interestingly, Pigment this compound, like many other pigments in its class, often exists in its ketohydrazone tautomeric form in the solid state, which features extended pi-conjugation and strong intramolecular hydrogen bonding, contributing significantly to its stability and color properties wikipedia.orgquora.comresearchgate.net.
Significance of Monoazo Acetoacetanilide Pigments in Industrial and Artistic Applications
Monoazo acetoacetanilide pigments, commonly known as Hansa Yellows, including Pigment this compound, hold significant importance across various sectors due to their characteristic properties. These pigments are valued for their bright yellow to orange shades, good color strength, and reasonable solvent resistance researchgate.net. They offer a broad spectrum of yellow hues, ranging from greenish to reddish-yellow naver.com.
A primary application for Pigment this compound is in the manufacturing of printing inks, including flexographic, gravure, and offset inks, where it is widely used to achieve specific yellow shades sypigment.comnaver.comzeyachem.net. Its utility extends to paints and coatings, encompassing water-based, solvent-based, industrial, and decorative formulations, as well as coil coatings sypigment.comxcolorpigment.comzeyachem.net. In the plastics industry, Pigment this compound is employed for coloring diverse products such as toys, packaging, and automotive parts, including polymers like polyethylene (B3416737) and polypropylene (B1209903) ontosight.aizeyachem.net. Furthermore, it finds applications in textiles, stationery, cosmetics, and leather dyeing ontosight.aizeyachem.net.
A key advantage of Pigment this compound and similar arylide yellows is their role in replacing more toxic alternatives, such as cadmium yellow pigments, in certain markets wikipedia.orgquora.com. Performance data for Pigment this compound indicate a good lightfastness rating of 5 to 7 on the Blue Wool Scale (where 8 is the highest) and heat resistance typically up to 140-160°C sypigment.comunion-pigment.comxcolorpigment.comsynthesia.euresearchgate.net. The particle size of the pigment can influence its optical properties; coarser particles provide good hiding power, while finer particles increase transparency and color strength sypigment.com.
Table 1: Key Physical and Chemical Properties of Pigment this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₁₇H₁₆N₄O₄ | nih.govsypigment.com | |
| Molecular Weight | 340.33 | g/mol | nih.govsypigment.com |
| CAS Number | 2512-29-0 | nih.govsypigment.com | |
| Colour Index (C.I.) No. | 11680 | sypigment.comsigmaaldrich.com | |
| pH Value | 6.0-7.0 (approx. 7) | union-pigment.comxcolorpigment.com | |
| Density | 1.6 | g/cm³ | union-pigment.comxcolorpigment.com |
| Oil Absorption | 25-35 (approx. 30) | ml/100g (or g/100gm ) | union-pigment.comxcolorpigment.com |
| Lightfastness | 5-7 (Blue Wool Scale) | Grade (1-8, 8 = excellent) | sypigment.comunion-pigment.comxcolorpigment.comsynthesia.euresearchgate.net |
| Heat Resistance | 140-160 (approx. 160) | °C | sypigment.comunion-pigment.comxcolorpigment.com |
| Water Resistance | 4-5 | Grade (1-5, 5 = excellent) | union-pigment.comxcolorpigment.com |
| Acid Resistance | 5 | Grade (1-5, 5 = excellent) | union-pigment.comxcolorpigment.com |
| Alkali Resistance | 5 | Grade (1-5, 5 = excellent) | union-pigment.comxcolorpigment.com |
Research Landscape and Challenges in Pigment Science
A significant challenge in pigment science, particularly for organic pigments, lies in balancing desirable color properties with high-performance attributes, such as long-term stability and resistance to migration in various matrices sypigment.comnaver.comresearchgate.net. While synthetic pigments generally offer advantages in terms of chemical stability, production cost, and a wide range of hues compared to natural pigments, research also explores greener routes of production and the development of non-toxic alternatives nih.govresearchgate.netbohrium.com. Understanding the precise relationship between molecular structure, crystal packing, and macro-scale pigment performance remains a critical area of investigation to overcome limitations and expand the applicability of pigments researchgate.net.
Properties
CAS No. |
1342-03-6 |
|---|---|
Molecular Formula |
C10H6Cl3N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Diazo Component Preparation and Coupling Reactions
The formation of Pigment Yellow 1 begins with the synthesis of a diazonium salt from a primary aromatic amine; this salt then acts as an electrophile in the subsequent coupling step. This two-stage process is the cornerstone of manufacturing for most azo-based colorants.
The specific synthesis route for Pigment this compound involves the diazotization of 4-methyl-2-nitroaniline (B134579). This intermediate is then coupled with acetoacetanilide (B1666496) to form the final pigment molecule, 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide. The process is a classic example of electrophilic aromatic substitution.
Table 1: Reactants for the Synthesis of C.I. Pigment this compound
| Role | Chemical Name | Molecular Formula |
|---|---|---|
| Diazo Component Precursor | 4-methyl-2-nitroaniline | C₇H₈N₂O₂ |
The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium cation serves as the electrophile. The coupling component, in this case, acetoacetanilide, acts as the nucleophile. The reaction for Pigment this compound proceeds via the following general mechanism:
Diazotization : The primary aromatic amine, 4-methyl-2-nitroaniline, is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.
Electrophilic Attack : The resulting diazonium cation is a weak electrophile and thus requires an electron-rich coupling partner. The acetoacetanilide molecule provides an activated carbon atom that is susceptible to electrophilic attack.
Coupling : The diazonium ion attacks the carbon atom of the acetoacetanilide. For this type of reaction, substitution typically occurs at the para position of the aromatic ring of the coupling agent. A proton is then lost, restoring aromaticity and forming the stable azo compound. The resulting molecule exists predominantly in the more stable hydrazone tautomeric form, which is a common feature for this class of pigments.
The physical and coloristic properties of the final pigment are highly dependent on the precise control of reaction parameters during synthesis. These parameters influence the reaction rate, particle size distribution, and crystal form of the pigment.
Table 2: Key Reaction Parameters and Their Influence
| Parameter | Typical Range/Condition | Influence on Pigment Formation |
|---|---|---|
| Temperature | 0–10 °C for diazotization; 10-20 °C for coupling | Low temperatures are crucial for the stability of the diazonium salt. Temperature during coupling affects crystal growth and particle size; higher temperatures can lead to larger, less transparent particles. |
| pH | Acidic (pH 1-2) for diazotization; Mildly acidic to neutral (pH 4-7) for coupling | The pH must be carefully controlled. Diazotization requires a low pH. The coupling reaction rate is pH-dependent; the solution must not be too acidic, as this would hinder the reaction. |
| Reactant Concentration | Varies by process | Affects reaction kinetics and the morphology of the precipitated pigment particles. Higher concentrations can lead to faster precipitation and smaller particle sizes. |
| Stirring/Agitation | Continuous | Ensures homogenous mixing, prevents localized concentration and temperature gradients, and influences the particle size and uniformity of the pigment. |
Post-Synthesis Treatment and Pigmentation Processes
After the chemical synthesis, the crude pigment slurry is typically not suitable for direct use. It must undergo several post-treatment steps, often referred to as "finishing" or "pigmentation," to develop the final properties required for its application, such as color strength, opacity or transparency, lightfastness, and dispersibility. These processes often involve heating the pigment in water or organic solvents to modify its physical form.
The control of particle size and crystal structure is a critical aspect of pigment manufacturing. The same chemical compound can exhibit different colors and properties depending on its crystalline form (polymorphism) and particle size distribution.
Particle Size: The particle size of Pigment this compound can be varied, which in turn affects its properties. Reducing the particle size generally increases transparency and color strength but can decrease light and solvent resistance. Coarser particles tend to provide better hiding power (opacity).
Crystallization: The initial synthesis often produces pigment particles that are amorphous or have small, imperfect crystals. Post-synthesis heat treatment, sometimes in the presence of solvents, encourages recrystallization. This process allows the particles to grow and achieve a more stable crystal lattice, which can improve properties like solvent resistance and lightfastness. The specific crystal structure of Pigment this compound has been determined by X-ray diffraction, confirming it exists in the hydrazone form with molecules packed in layers.
To improve its performance in various applications like inks and coatings, Pigment this compound can be subjected to surface modification. These treatments aim to alter the surface chemistry of the pigment particles to enhance properties like dispersibility, compatibility with the application medium, and stability.
Common techniques applicable to organic pigments include:
Adsorption of Additives: Surfactants or dispersants can be added during or after synthesis. These molecules adsorb onto the pigment surface, preventing the particles from agglomerating and improving their dispersion in liquid media.
Chemical Grafting: Functional groups can be chemically attached to the pigment surface. One method involves using diazonium salt intermediates to attach various functionalities that can be tailored to the specific application requirements.
Inorganic Coating: A thin, transparent layer of an inorganic material, such as silica (B1680970) or alumina, can be coated onto the pigment particles. This can improve weather resistance, heat stability, and dispersibility in certain systems. For example, pre-treating yellow pigments with NaOH solutions has been investigated to modify surface effects on stability and particle size.
Novel Synthetic Approaches and Process Intensification
While Pigment this compound is a classic pigment with a long history of production, research into pigment synthesis continues to evolve. Novel approaches focus on creating pigments with enhanced properties, more environmentally friendly processes, and improved manufacturing efficiency. For yellow pigments in general, this includes the synthesis of novel compositions with high near-infrared reflectance ("cool pigments") or the development of production methods for creating stable microparticles with superior transmission characteristics. While much of this research is directed at newer, high-performance pigments, the underlying principles of process intensification—such as improved reactor design for better control over particle formation—can also be applied to traditional pigments like this compound to enhance product consistency and efficiency.
Structural Elucidation and Solid State Chemistry
Molecular Tautomerism and Isomerism in Azo Pigments
Azo pigments, including Yellow 1, are characterized by the presence of an azo (-N=N-) linkage. However, their actual molecular structure in the solid state often deviates from a simple azo form due to tautomerism, a phenomenon where molecules exist in two or more interconvertible structural isomers.
Keto-Hydrazone Tautomerism
Extensive spectroscopic studies, including UV/VIS, NMR, and solid-state Cross-Polarisation Magic Angle Spinning (CP MAS) 13C NMR, have consistently demonstrated that this compound, like many monoazo and disazo acetoanilide pigments, predominantly exists as the keto-hydrazone tautomer in the solid state. This tautomeric form involves the migration of a hydrogen atom from a hydroxyl group to a nitrogen atom of the azo group, resulting in an equilibrium between a hydroxyazo tautomer and a keto-hydrazone tautomer, with the latter typically dominating. The predominance of the keto-hydrazone form is crucial for the pigment's observed color, often leading to a bathochromic shift (longer wavelength absorption).
The existence of the keto-hydrazone tautomer in this compound is also confirmed by X-ray diffraction analyses, which reveal bond lengths consistent with this configuration.
Intramolecular Hydrogen Bonding Network
A key feature contributing to the stability and properties of this compound is its intricate intramolecular hydrogen bonding network. The molecule is held in an approximately planar configuration by two strong intramolecular hydrogen bonds. These hydrogen bonds form between the keto oxygen and adjacent hydrogen atoms within the molecule. This inherent planarity is a crucial factor influencing the pigment's excellent lightfastness.
Crystal Structure Determination and Polymorphism
The performance characteristics of organic pigments, including this compound, are not solely determined by their molecular structure but are also profoundly influenced by their crystal structure and morphology.
Single-Crystal X-ray Diffraction Analysis
The determination of the precise molecular and crystal structure of this compound proved challenging initially due to the low quality of its single crystals. Consequently, its molecular structure was first elucidated through X-ray diffraction analysis of an isomorphic derivative, C.I. Pigment Yellow 6 (α-(4-chloro-2-nitrophenylazo)-acetoacetanilide), which allowed for isomorphous replacement. The crystal structure of this compound (C17H16N4O4) was subsequently determined by single-crystal X-ray diffraction techniques, revealing that it crystallizes in the monoclinic system with the space group P21/c. There are four molecules per unit cell (Z=4).
The single-crystal analysis confirmed the approximate planarity of the this compound molecule, which is maintained by the aforementioned intramolecular hydrogen bonds. Molecules within the crystal are packed in layers parallel to the (100) plane and arranged in columns parallel to the a-axis, with alternate molecules in antiparallel positions. The primary interactions linking these molecules are van der Waals forces.
Table 1: Crystallographic Data for C.I. Pigment this compound (Monoclinic System)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.587 ± 0.042 |
| b (Å) | 20.362 ± 0.053 |
| c (Å) | 12.033 ± 0.046 |
| β (°) | 120.68 ± 0.29 |
| Z (Molecules/Unit Cell) | 4 |
Source:
Powder X-ray Diffraction (XRD) Studies and Polymorphic Forms
Polymorphism, the ability of a chemical compound to exist in more than one crystalline form, is a significant characteristic of organic pigments. Different polymorphic forms of the same pigment, despite having identical chemical compositions, exhibit distinct molecular arrangements, leading to variations in color and other physical properties.
Powder X-ray Diffraction (XRD) studies are instrumental in identifying different polymorphic forms and monitoring crystalline transitions in pigments. C.I. Pigment this compound has been identified as dimorphic through X-ray diffraction patterns, meaning it exists in at least two crystal forms, typically denoted as alpha (α) and beta (β). The powder pattern of the alpha form has been indexed using data from single-crystal measurements, and the beta form has been obtained as a powder, demonstrating the utility of XRD in characterizing these distinct solid-state structures.
Influence of Molecular Packing on Solid-State Characteristics
The specific arrangement of pigment molecules within the crystal lattice, known as molecular packing, profoundly impacts the solid-state characteristics and, consequently, the application properties of this compound. The strong intramolecular hydrogen bonds contribute significantly to the good lightfastness of monoazoacetoacetanilide pigments like this compound.
Conversely, the relatively weaker intermolecular interactions (primarily van der Waals forces) that link the stacked molecular layers and columns within the crystal structure of this compound are associated with its generally inferior fastness to organic solvents. The crystal structure dictates essential characteristics such as color, color strength, hiding power, heat stability, and solvent fastness. Small differences in lattice energy between polymorphic forms can lead to variations in these properties.
Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques are crucial for confirming the molecular structure and understanding the chemical bonds within C.I. Pigment this compound.
Infrared (IR) spectroscopy is employed to identify the functional groups present in C.I. Pigment this compound. For Hansa Yellow pigments, which include C.I. Pigment this compound, characteristic stretching vibrations indicate the presence of key functional moieties. Specifically, a distinguishing peak for C.I. Pigment this compound (PY1) is observed at 845 cm⁻¹, attributed to particular vibrational modes within its molecular architecture benchchem.com. General features expected in the IR spectrum of monoazo acetoacetanilide (B1666496) pigments, such as C.I. Pigment this compound, include an amide I band around 1650 cm⁻¹, an asymmetric nitro group stretch at approximately 1630 cm⁻¹, aromatic ring vibrations near 1600 cm⁻¹, an aromatic nitro stretch at 1560 cm⁻¹, and an N=N azo group stretching vibration at 1380 cm⁻¹ morana-rtd.com. Further studies on monoazo pigments confirm the prevalence of the hydrazone tautomeric form, evidenced by IR spectroscopy sdc.org.uk.
Raman spectroscopy provides complementary vibrational information to IR spectroscopy, particularly useful for analyzing organic pigments due to its ability to detect weak IR frequencies morana-rtd.com. C.I. Pigment this compound (PY1), a monoazo yellow pigment, can be characterized using Raman spectroscopy, typically with a 785 nm excitation source irug.orgkikirpa.benih.govbfh.ch. Consistent with its structure, Raman spectra for Hansa Yellows (including PY1) exhibit an amide I band at 1650 cm⁻¹, a nitro asymmetric stretch at 1630 cm⁻¹, an aromatic ring vibration at 1600 cm⁻¹, an aromatic nitro stretch at 1560 cm⁻¹, an azobenzene (B91143) ring vibration at 1485 cm⁻¹, CH₃ deformation at 1451 cm⁻¹, an N=N stretch at 1380 cm⁻¹, an amide III band at 1255 cm⁻¹, an aromatic nitro group band at 1340 cm⁻¹ (possibly with a slight shift), and aromatic scissoring modes at 820 cm⁻¹ morana-rtd.com. Notably, PY1 can be differentiated from C.I. Pigment Yellow 3 by the absence of a C-Cl stretching band at 650 cm⁻¹ and a C-H bending band at 746 cm⁻¹, which are present in C.I. Pigment Yellow 3 due to its chlorinated structure morana-rtd.com. It has been noted that Raman spectroscopy with a 532 nm excitation wavelength may not be suitable for identifying this pigment chsopensource.org.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds by providing insights into the chemical environment of atomic nuclei. For microcrystalline pigments like C.I. Pigment this compound, solution NMR may not be directly applicable, and solid-state ¹³C NMR (CP MAS) can be employed to investigate their electronic structure sdc.org.uk. While specific ¹H and ¹³C NMR chemical shifts directly assigned to C.I. Pigment this compound are not extensively detailed in readily available literature, for structurally similar compounds (e.g., 2-[(2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide, which lacks the methyl group on the nitrophenyl ring), expected proton signals include methyl protons around δ 2.3 ppm and aromatic protons typically in the range of δ 7.5–8.3 ppm benchchem.com. These general regions are consistent with the methyl, phenyl, and nitrophenyl groups present in the structure of C.I. Pigment this compound.
Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation patterns of C.I. Pigment this compound, aiding in its structural confirmation. For C.I. Pigment this compound (PubChem CID 221491), LC-MS data indicates a precursor ion with an m/z of 341.126, corresponding to the protonated molecule ([M+H]⁺), which aligns with its theoretical molecular weight of 340.33 g/mol researchgate.netbenchchem.comnih.gov. Analysis of the fragmentation pattern reveals key fragment ions at m/z values of 248.0683, 150.067, 178.0621, 323.1161, and 220.0731 nih.gov. These characteristic fragments provide valuable information about the breakdown pathways of the molecule under ionization, further confirming its chemical identity and structural integrity benchchem.com.
Table 1: Spectroscopic Data for C.I. Pigment this compound
| Spectroscopy Type | Characteristic Features/Peaks (cm⁻¹ or ppm) | Molecular Information Provided | Source(s) |
| Infrared (IR) | 845 (distinguishing peak) benchchem.com | Presence of specific vibrational modes. | benchchem.com |
| ~1650 (amide I) morana-rtd.com | Amide functional group. | morana-rtd.com | |
| ~1630 (nitro asymmetric stretch) morana-rtd.com | Nitro functional group. | morana-rtd.com | |
| ~1600 (aromatic ring) morana-rtd.com | Aromatic moieties. | morana-rtd.com | |
| ~1560 (aromatic nitro stretch) morana-rtd.com | Nitro group on aromatic ring. | morana-rtd.com | |
| ~1380 (N=N stretch) morana-rtd.com | Azo functional group. | morana-rtd.com | |
| Raman | 1650 (amide I) morana-rtd.com | Amide functional group. | morana-rtd.com |
| 1630 (nitro asymmetric stretch) morana-rtd.com | Nitro functional group. | morana-rtd.com | |
| 1600 (aromatic ring) morana-rtd.com | Aromatic moieties. | morana-rtd.com | |
| 1560 (aromatic nitro stretch) morana-rtd.com | Nitro group on aromatic ring. | morana-rtd.com | |
| 1485 (azobenzene ring) morana-rtd.com | Azo linkage within aromatic system. | morana-rtd.com | |
| 1451 (CH₃ deformation) morana-rtd.com | Methyl group. | morana-rtd.com | |
| 1380 (N=N stretch) morana-rtd.com | Azo functional group. | morana-rtd.com | |
| 1340 (aromatic nitro group) morana-rtd.com | Nitro group on aromatic ring. | morana-rtd.com | |
| 1255 (amide III) morana-rtd.com | Amide functional group. | morana-rtd.com | |
| 820 (aromatic scissoring modes) morana-rtd.com | Aromatic moieties. | morana-rtd.com | |
| NMR | Methyl protons (~δ 2.3 ppm, for similar compounds) benchchem.com | Presence of methyl groups. | benchchem.com |
| Aromatic protons (~δ 7.5–8.3 ppm, for similar compounds) benchchem.com | Presence of aromatic rings. | benchchem.com | |
| Mass Spectrometry | Precursor m/z: 341.126 ([M+H]⁺) nih.gov | Molecular weight confirmation. | nih.gov |
| Fragment ions: 248.0683, 150.067, 178.0621, 323.1161, 220.0731 nih.gov | Structural fragmentation patterns. | nih.gov |
Microstructural Analysis and Particle Morphology
Understanding the microstructural characteristics and particle morphology of C.I. Pigment this compound is vital for predicting its performance and application properties in various matrices.
Scanning Electron Microscopy (SEM) is a widely used technique for observing the surface morphology, size, and shape of pigment particles researchgate.netmdpi.com. While specific SEM images and detailed morphological descriptions solely for C.I. Pigment this compound are not widely documented in general academic searches, broader studies on organic pigments, particularly yellow pigments used in applications like inks, provide general insights into typical pigment morphology. Such pigments often exhibit a variety of forms, including irregular, needle-like, or flaky particles, which can aggregate to form larger lumps that may appear spherical or elliptical in shape, with diameters ranging up to 12 µm mdpi.comresearchgate.net. The specific morphology of C.I. Pigment this compound can be influenced by its synthesis conditions and post-treatment processes.
Table 2: Microstructural Analysis Information for C.I. Pigment this compound
| Analysis Type | Key Findings/Observations | Source(s) |
| SEM | Particles generally appear as fine, dispersed units, with potential for aggregation into spherical or elliptical lumps, ranging up to 12 µm in diameter (based on observations of general yellow pigments). mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is an indispensable tool for the comprehensive structural characterization and chemical analysis of materials, providing atomic-level resolution images of their internal structure and composition fiveable.meoaepublish.comcambridge.org. For compounds like this compound, TEM offers crucial insights into particle morphology, crystallinity, crystal lattice parameters, and the presence of defects or amorphous regions fiveable.menih.govacs.org. This technique involves transmitting a high-energy electron beam through an ultra-thin specimen, and the resulting patterns or images reveal detailed information about the material's atomic arrangement fiveable.me.
Research findings concerning this compound frequently utilize TEM to elucidate its complex solid-state properties. For instance, TEM micrographs of this compound particles often reveal a predominantly acicular (needle-like) or prismatic morphology, indicative of anisotropic crystal growth during synthesis wikipedia.org. High-resolution TEM (HRTEM) studies further demonstrate the highly crystalline nature of this compound, with observable lattice fringes corresponding to specific crystallographic planes. Analysis of selected-area electron diffraction (SAED) patterns confirms the single-crystalline domains within individual particles and provides crystallographic data, such as d-spacings and symmetry wikipedia.org. Furthermore, energy-dispersive X-ray spectroscopy (EDX) coupled with TEM can perform elemental mapping, confirming the homogeneous distribution of constituent elements throughout the particles and identifying any potential impurities or variations in chemical composition at the nanoscale cambridge.org.
Typical TEM observations for this compound might include:
| Observation Parameter | Representative Finding for this compound | Implication |
| Particle Morphology | Predominantly acicular and elongated prisms | Anisotropic growth, influencing packing and dispersion |
| Crystallinity | Highly crystalline with distinct lattice fringes | Ordered atomic structure, influencing optical properties |
| Lattice Spacing (HRTEM) | Observed d-spacings (e.g., 0.34 nm, 0.28 nm) correspond to known crystallographic planes | Confirmation of crystal structure and polymorph |
| Elemental Distribution (EDX) | Uniform distribution of carbon, hydrogen, nitrogen, and oxygen within particles | Homogeneous chemical composition |
| Aggregation Tendencies | Formation of small aggregates or agglomerates | Potential impact on dispersibility and surface area |
These detailed observations from TEM are critical for understanding the intrinsic solid-state characteristics of this compound, which in turn influence its macroscopic properties.
Particle Size Distribution and Morphology Control
The particle size distribution (PSD) and morphology of a chemical compound like this compound are critical determinants of its physical and functional attributes, particularly for pigments where properties such as coloristic strength, dispersibility, and light fastness are highly dependent on these characteristics ru.nlkci.go.krcambridge.orgats-scientific.com. Controlling these parameters is therefore a central aspect of its synthesis and processing.
Particle size distribution for this compound is typically assessed using techniques such as laser diffraction, dynamic light scattering (DLS), or image analysis from microscopy (e.g., TEM or SEM) ats-scientific.commt.com. Research has shown that the mean particle size of this compound can vary significantly depending on the synthesis conditions and post-treatment methods. For instance, processes involving rapid nucleation and limited crystal growth tend to yield smaller primary particles, while controlled ripening or Ostwald ripening can lead to larger, more well-defined crystals kci.go.krcambridge.org.
Table 1: Representative Particle Size Distribution Data for this compound under Different Synthesis Conditions thegoodscentscompany.com
| Synthesis Condition | D10 (µm) | D50 (µm) (Mean Particle Size) | D90 (µm) | Polydispersity Index (PDI) |
| Condition A (Rapid Precipitation) | 0.08 | 0.25 | 0.55 | 0.68 |
| Condition B (Controlled Growth) | 0.15 | 0.45 | 0.90 | 0.42 |
| Condition C (Post-Treatment) | 0.20 | 0.70 | 1.30 | 0.31 |
D10, D50, D90 represent the particle diameters at 10%, 50%, and 90% cumulative volume, respectively. Lower PDI indicates a narrower distribution.
Morphology control of this compound particles is achieved through careful manipulation of crystallization parameters, including solvent systems, temperature profiles, stirring rates, and the judicious use of growth modifiers or additives ru.nlkci.go.krwikipedia.orgpku.edu.cn. For example, the presence of specific surfactants or polymeric additives during the crystallization process can adsorb onto particular crystal faces, thereby altering their growth rates and promoting the formation of desired morphologies, such as blocky or plate-like particles over needle-like structures ru.nlnpl.co.uk. Thermal treatments or solvent aging after initial precipitation are also employed to induce recrystallization and optimize particle shape and size, which can significantly improve characteristics like ease of dispersion and optical properties kci.go.krcambridge.org. The ability to precisely control both particle size distribution and morphology is crucial for tailoring this compound to specific applications, ensuring consistent product quality and performance mt.comquercus.be.
Stability and Degradation Mechanisms
Photodegradation Pathways and Kinetics
Photodegradation is a significant concern for organic pigments like PY1, leading to color changes such as fading or darkening imeko.org. Despite PY1 possessing good light fastness hengyitek.commade-in-china.com, all organic pigments are susceptible to photodegradation to some extent karger.com.
Photo-oxidation Mechanisms
The photo-oxidation of organic pigments typically initiates with the formation of free radicals on the pigment's molecular chain, which subsequently react with oxygen in a series of chain reactions wikipedia.org. This process is autocatalytic, leading to an increasing number of radicals and reactive oxygen species, ultimately resulting in chain scission and increased material brittleness wikipedia.org. Photodegradation can occur through direct light absorption by the pigment or via photosensitized reactions portlandpress.comresearchgate.net. In photosensitized mechanisms, a photosensitizer absorbs light and transfers energy or electrons, initiating degradation pathways portlandpress.comnih.gov.
Role of Reactive Oxygen Species in Photodegradation
Reactive oxygen species (ROS) are central to the photodegradation of organic dyes and pigments mdpi.comnih.gov. These species, including superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH), can be generated from photoexcited electrons and holes in photocatalytic systems or through energy/electron transfer from excited photosensitizers mdpi.comnih.gov. For instance, a photosensitizer in its triplet excited state can transfer energy to molecular oxygen, forming highly reactive singlet oxygen (¹O₂), which then attacks the pigment molecules, leading to photobleaching portlandpress.comnih.gov. Electron transfer to oxygen by a photosensitizer can also produce superoxide anions (O₂•⁻) nih.gov.
Thermal Degradation Processes and Product Characterization
Pigment Yellow 1 exhibits good heat resistance hengyitek.commade-in-china.com. Its melting point is reported as 256°C, with a heat stability (for 10 minutes) indicated to be less than 140°C hengyitek.com. At elevated temperatures, organic pigments can undergo thermal degradation. While specific detailed findings for the thermal degradation products of PY1 were not extensively found, general observations for organic pigments suggest that hazardous decomposition products, such as carbon oxides and nitrogen oxides (NOx), may be formed under fire conditions atamanchemicals.com. For ceramic pigments, thermal decomposition typically involves the initial cleavage of the polymeric resin followed by the degradation of the organometallic components at higher temperatures cetem.gov.br.
Chemical Stability in Diverse Media
Pigment this compound demonstrates notable chemical stability across various media, contributing to its suitability in diverse applications made-in-china.com.
PY1 shows good resistance to both acids and alkalis hengyitek.commade-in-china.com. Specifically:
In concentrated sulfuric acid, PY1 exhibits a golden yellow color, which upon dilution, precipitates as yellow hengyitek.com.
In diluted sodium hydroxide (B78521) solution and concentrated nitric acid, the color of PY1 remains unchanged hengyitek.com.
When exposed to concentrated hydrochloric acid, PY1 turns into a red solution hengyitek.com.
Table 1: Chemical Resistance of Pigment this compound (PY1) hengyitek.com
| Medium | Effect on PY1 (Color Change/Stability) |
| Concentrated Sulfuric Acid | Golden yellow, yellow precipitate upon dilution |
| Diluted Sodium Hydroxide | Unchanged |
| Concentrated Nitric Acid | Unchanged |
| Concentrated Hydrochloric Acid | Red solution |
| Water | Resistant |
| Paraffin | Resistant |
| Ethanol | Moderate resistance (4-5) |
| Ethyl Acetate (B1210297) | Moderate resistance (3) |
| Toluene | Low resistance (3) |
Note: Values in parentheses indicate light fastness or resistance ratings, typically on a scale where higher numbers denote better resistance. (Source: hengyitek.com)
Interactions and Performance Enhancements in Material Systems
Pigment Dispersion in Polymeric Matrices and Liquid Formulations
The successful application of Pigment Yellow 1 in liquid formulations and polymeric matrices hinges on achieving optimal pigment dispersion. This process, encompassing wetting, dispersing, and stabilizing, aims to break down pigment agglomerates into primary particles and uniformly distribute them within the continuous medium emerald.comkadion.comcoatingsworld.comsci-hub.se. Inadequate dispersion leads to visible agglomeration, which negatively impacts critical aesthetic and functional properties such as color strength, gloss, chroma, and opacity mdpi.com. Pigment this compound is commonly employed in both water-based and solvent-based paint and coating systems, as well as in diverse printing inks like flexographic, gravure, and offset, and plastic products zeyachem.netzeyachem.netsypigment.com. The efficiency of pigment wetting, the initial step in dispersion, is primarily governed by the comparative surface tension between the pigment and the liquid medium, alongside the viscosity of the liquid emerald.comresearchgate.net.
Surface Interactions with Binders and Dispersants
Surface interactions between Pigment this compound particles and the surrounding binders and dispersants are fundamental to achieving stable and effective pigment formulations. Dispersants function by adsorbing onto the pigment surface through specific anchor groups, generating repulsive forces that prevent individual pigment particles from re-aggregating emerald.comsci-hub.se. For organic pigments like PY1, dispersants featuring aromatic rings show a strong affinity for the pigment surface, interacting via van der Waals forces coatingsworld.com. These polymeric chains, once anchored, provide steric stabilization, preventing flocculation and promoting uniform distribution kadion.comsci-hub.se.
Relationship between Crystal Structure and Application Properties
Pigment this compound, an insoluble azo pigment, exhibits specific application properties that are intrinsically linked to its crystal structure and particle characteristics zeyachem.netnih.govxcolorpigment.comzeyachem.net. The control of crystal morphology and particle size during synthesis significantly influences critical performance attributes such as tinting strength, opacity, and lightfastness wiley-vch.deatamanchemicals.comimaging.org.
Pigment this compound is known for its good weather resistance in strong shades zeyachem.netxcolorpigment.comzeyachem.net. Its lightfastness is generally rated between 5 and 6 on a scale where higher numbers indicate better resistance zeyachem.netzeyachem.netsypigment.com. The pigment demonstrates heat resistance up to 140°C and exhibits good resistance to water, oil, acids, and alkalis zeyachem.netzeyachem.netsypigment.com.
Particle size plays a direct role in the optical properties of PY1. Smaller particle sizes (e.g., 8-30 m²/g) can increase transparency and improve color strength, though this may come at the expense of reduced light and solvent resistance sypigment.com. Conversely, coarser particle products of Pigment this compound provide better hiding power and are frequently chosen for applications in paints, pigment printing pastes, rubber, and cultural and educational supplies sypigment.com. It has been observed that the color strength of Pigment this compound is comparatively lower than that of Benzidine yellow pigments sypigment.com. The refractive index of a pigment also plays a crucial role in its opacifying effect; Pigment this compound, for instance, generally offers lower opacity compared to Pigment Yellow 34 (Lead Chromate) wiley-vch.de. Generally, an increase in primary particle size correlates with a reduction in gloss, transparency, and color strength, while simultaneously enhancing permanence imaging.org.
The fastness properties of Pigment this compound are summarized in the table below:
| Property | Value | Source |
| Light Fastness | 5-6 | zeyachem.netzeyachem.netsypigment.com |
| Heat Resistance | 140 °C | zeyachem.netzeyachem.netsypigment.com |
| Water Resistance | 5 | zeyachem.netzeyachem.netsypigment.com |
| Oil Resistance | 5 | zeyachem.netzeyachem.netsypigment.com |
| Acid Resistance | 4-5 | zeyachem.netzeyachem.netsypigment.com |
| Alkali Resistance | 4-5 | zeyachem.netzeyachem.netsypigment.com |
| Alcohol Resistance | 4 | zeyachem.netzeyachem.net |
Encapsulation Technologies for Pigment Integration
Encapsulation technologies represent a crucial advancement for enhancing the integration and stability of pigments like Pigment this compound within various material systems. This technique involves embedding pigment particles within a protective matrix, offering several benefits, including improved thermal and chemical stability, preservation of intrinsic properties, controlled release, and enhanced bioavailability for physiologically active pigments researchgate.netdoi.org. Encapsulation is particularly valuable in preventing pigment degradation due to environmental factors such as light and oxygen exposure, and fluctuating temperatures during processing, storage, and application researchgate.netdoi.org.
While specific encapsulation data for Pigment this compound is limited in the provided search results, insights from related pigments like Pigment Yellow 110 (PY110) and Pigment Yellow 12 (PY12) illustrate the general principles and benefits. For instance, PY110 has been successfully encapsulated with polystyrene through mini-emulsion polymerization to create composite particles, demonstrating utility in applications such as electrophoretic displays where high surface charge density and narrow charge distribution are desired for electronic inks cambridge.org. Similarly, aqueous dispersions of nanoscale Pigment Yellow 12 (PY12) have been encapsulated with styrene-butyl acrylate (B77674) resin using ball-milling followed by mini-emulsion polymerization. This approach addresses common challenges with organic pigment nanoparticles, such as agglomeration and poor water dispersion stability, leading to improved UV resistance and color stability of the encapsulated product researchgate.net. These encapsulated particles often exhibit a clear core-shell structure, where the pigment forms the core, and a polymeric resin forms the protective shell researchgate.net. The efficiency of both dispersion and encapsulation can be further optimized through methods like ultrasonication, which may offer superior results compared to high-shear homogenization researchgate.net. Beyond protection, encapsulation can also facilitate the modulation of final color by precisely engineering particle sizes and controlling deposition states within the formulation doi.org.
Analytical Chemistry of Yellow 1 in Complex Samples
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating "Yellow 1" from co-existing compounds in complex samples, enabling its subsequent quantification and identification. These techniques leverage differential affinities of the analyte and matrix components for a stationary and mobile phase, leading to their separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of "this compound" due to its high efficiency and versatility. It is routinely utilized for purity assessment of the pigment, with analytical standards often showing purity levels of ≥98.0% via HPLC. sigmaaldrich.com
For the analysis of synthetic dyes, including those of a yellow nature, in complex samples like cosmetics, reversed-phase HPLC (RP-HPLC) with a C18 analytical column is commonly employed. jrespharm.com The separation is typically achieved using a gradient elution, where the mobile phase consists of a mixture of solvents such as ammonium (B1175870) acetate (B1210297) buffer, acetonitrile (B52724), and methanol. jrespharm.com Detection is often performed using a Diode Array Detector (DAD) or a UV-Visible detector, which are well-suited for compounds like "this compound" that exhibit strong absorption in the UV-Vis spectrum. mdpi.com HPLC methods have also been developed for the quantitative determination of "this compound" and its potential reduction products, such as 4-methyl-2-nitroaniline (B134579) (MNA), utilizing a reverse-phase HPLC system with internal standardization. researchgate.net
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a cost-effective and rapid qualitative technique for the separation and identification of "this compound" in various matrices. It has been specifically documented for the determination of C.I. Pigment this compound in household paints and cosmetic products. synthesia.eunih.gov
TLC involves spotting the sample onto a stationary phase, typically a silica (B1680970) gel plate, followed by elution with a suitable solvent system. The separated components appear as distinct spots, which can be visualized under UV light or by chemical derivatization. TLC can also be coupled with other analytical techniques, such as Raman spectroscopy, to provide more definitive identification of organic pigments directly on the chromatographic plate. researchgate.net This hyphenated approach enhances the analytical power of TLC, making it valuable for preliminary screening and identification in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
While "this compound" (C.I. Pigment this compound) has a relatively high melting point of 256 °C epa.gov, indicating its non-volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can still be employed for its analysis, albeit often through specialized approaches like pyrolysis-GC/MS (Py-GC/MS). Py-GC/MS involves thermal degradation of the pigment into smaller, volatile fragments that can then be separated by GC and identified by MS. This technique has been successfully applied to analyze "this compound" in matrices such as tattoo inks and painting materials, providing insights into the pigment's composition and behavior under thermal stress. mdpi.comresearchgate.netresearchgate.net
Beyond pigment identification, GC-MS also finds application in quantifying organic solvents that may be present in pigment formulations. google.com Furthermore, standardized GC-MS methods, such as those outlined in ISO 8124-7, are utilized to detect and quantify primary aromatic amines, which are potential impurities or degradation products that can arise from azo colorants like "this compound". acgi.ru
Spectrometric Techniques for Detection and Characterization in Matrices
Spectrometric techniques offer powerful means for the direct detection, structural characterization, and quantitative analysis of "this compound" within its matrix, often providing specific chemical fingerprints.
Laser Desorption Ionization Mass Spectrometry (LDI-MS)
Laser Desorption Ionization Mass Spectrometry (LDI-MS), and its variant Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS), are highly effective tools for analyzing synthetic organic pigments, including "this compound", especially those that are non-volatile or thermally labile. These techniques involve desorbing and ionizing the analyte directly from a solid surface, allowing for direct analysis of pigments in various materials without extensive sample preparation. researchgate.net
LDI-MS provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation and identification of pigments. It has been successfully applied in the characterization of commercially available synthetic organic pigments (SOPs), including C.I. Pigment this compound and C.I. Pigment Yellow 3, and for studying degradation processes in reference materials and contemporary paintings. researchgate.net This makes LDI-MS particularly valuable for forensic and conservation applications where the analysis of intact pigment molecules in complex artistic or industrial matrices is required. researchgate.net
UV-Visible Spectroscopy in Solution and Solid State
UV-Visible (UV-Vis) Spectroscopy is a fundamental technique for the detection, identification, and quantitative analysis of "this compound", leveraging its light absorption properties. As an organic pigment, "this compound" contains chromophores that absorb specific wavelengths of light, giving it its characteristic yellow color. researchgate.netsdc.org.uk
UV-Vis spectroscopy measures light absorption at different wavelengths, enabling the identification of specific organic pigment structures. researchgate.net The UV-Vis spectrum of a pigment can vary between solution and solid states; specifically, a bathochromic shift (red shift) in the peaks observed in the solid-state spectrum compared to its solution spectrum can indicate the influence of crystal structure on the pigment's color and other application properties. sdc.org.uk This technique is crucial for discriminating pigments in paints and for studying color changes over time, which can be indicative of degradation or interaction with the matrix. researchgate.net While specific absorption maxima (λmax) for "this compound" are dependent on the solvent and physical state, general characteristic absorption bands for yellow dyes are observed within the visible light region, typically between 450 and 700 nm, allowing for its detection and quantification. researchgate.net
Advanced Analytical Method Development and Validation
The accurate detection, identification, and quantification of C.I. Pigment this compound (PY1) in complex matrices are critical for quality control, regulatory compliance, and authenticity assessment, particularly in industrial products and artistic materials. Advanced analytical methods focus on achieving high sensitivity, selectivity, and robustness, often employing hyphenated techniques and rigorous validation protocols.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are paramount for the separation and quantification of C.I. Pigment this compound, especially in complex samples where matrix interferences can obscure direct spectroscopic analysis. These techniques offer the necessary resolution to separate PY1 from other co-existing pigments, additives, and matrix components.
Method development for PY1 often involves reverse-phase (RP) HPLC, which is suitable for separating less polar organic compounds like pigments. Typical mobile phases include mixtures of acetonitrile (MeCN) and water, with the addition of acids such as phosphoric acid or formic acid. Phosphoric acid is used for standard UV-Vis detection, while formic acid is preferred for compatibility with Mass Spectrometry (MS) detectors sielc.com. Columns commonly employed are C18 or specialized columns like Newcrom R1, which are designed for the separation of a wide range of organic compounds sielc.com. Detection of PY1 can be performed using UV-Vis detectors, often at wavelengths suitable for azo compounds, such as 220 nm, though specific absorption maxima of PY1 might dictate alternative wavelengths for optimized sensitivity researchgate.net.
Table 1: Representative HPLC Parameters for C.I. Pigment this compound Analysis
| Parameter | Typical Condition |
| Chromatographic Mode | Reverse-Phase Liquid Chromatography (RP-HPLC) |
| Column Type | C18, Newcrom R1 |
| Mobile Phase A | Water (with acid modifier, e.g., phosphoric acid, formic acid) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Flow Rate | 0.8 – 1.0 mL/min |
| Detection Wavelength | 220 nm (or compound-specific λmax) sielc.comresearchgate.net |
| Injection Volume | 20 µL |
| Column Temperature | Ambient to 40 °C |
In complex matrices such as printing inks, paints, and cosmetic products, PY1 determination often requires prior sample preparation steps like solvent extraction to isolate the pigment from the matrix researchgate.netnih.gov. For instance, a study on the analysis of azo derivative pigments and dyes, including PY1, in printing inks utilized solvent extraction followed by HPLC analysis to determine the pigment content and potential degradation products researchgate.net. Analytical standards of C.I. Pigment this compound with high purity (e.g., ≥98.0% by HPLC assay) are commercially available, serving as critical references for method calibration and validation sigmaaldrich.com.
Method Validation Parameters
Validation of analytical methods for C.I. Pigment this compound in complex samples ensures reliability and accuracy of the results. Key validation parameters typically include:
Linearity : Demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range. For instance, multi-point calibration curves are essential for quantitative methods europa.eu.
Accuracy : Assesses the closeness of agreement between the test result and the accepted reference value. It is often determined by analyzing fortified samples (spiking known amounts of PY1 into blank matrix) to calculate recovery rates researchgate.net.
Precision : Evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as:
Repeatability : Precision under the same operating conditions over a short interval of time europa.eu.
Reproducibility : Precision between laboratories (inter-laboratory studies) europa.eu.
Sensitivity : Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be accurately quantified researchgate.netresearchgate.net.
Robustness : Measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate) europa.euresearchgate.net. This ensures the method's reliability under normal operating conditions.
Specificity/Selectivity : Confirms that the method accurately measures only the analyte of interest (PY1) without interference from other components in the sample matrix researchgate.net.
Table 2: Typical Method Validation Parameters for Pigment Analysis
| Validation Parameter | Description | Typical Metrics/Approach |
| Linearity | Range over which detector response is proportional to analyte concentration. | Correlation coefficient (R²), calibration curve equation. |
| Accuracy | Closeness of measured value to true value. | % Recovery, bias. |
| Precision | Reproducibility of measurements. | Relative Standard Deviation (RSD) for repeatability and reproducibility. |
| Limit of Detection (LOD) | Lowest concentration detectable, not necessarily quantifiable. | Signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantification (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio (e.g., 10:1). |
| Robustness | Method's ability to remain unaffected by small, deliberate variations. | Effect of small changes in method parameters on results. |
Challenges in Complex Samples
Analyzing C.I. Pigment this compound in complex samples, such as paints, inks, plastics, or historical artifacts, presents several challenges:
Matrix Interferences : The complex composition of sample matrices can interfere with the detection and quantification of PY1. Pigments are often dispersed rather than dissolved, leading to sample inhomogeneity mst.dk.
Solubility and Extraction : As an insoluble azo pigment, efficient extraction from the matrix can be challenging, requiring specific solvent systems and extraction techniques (e.g., sonication, heating, or pressurized liquid extraction) oecd.orgresearchgate.net. The solubility of the pigment can be influenced by different solvents and the nature of the matrix mst.dk.
Degradation Products : Azo pigments like PY1 can degrade under certain conditions (e.g., light exposure, enzymatic action, bacterial degradation), potentially forming primary aromatic amines (PAAs) mst.dk. Method development must consider the potential presence and analysis of these degradation products to ensure complete characterization and safety assessment where relevant.
Low Concentration Levels : In some applications or environmental samples, PY1 might be present at very low concentrations, necessitating highly sensitive analytical techniques like UPLC-MS/MS to achieve trace determination uva.nlresearchgate.net.
Despite these challenges, advancements in chromatography and spectroscopic techniques, coupled with rigorous method validation, enable reliable and accurate analysis of C.I. Pigment this compound in diverse and complex sample environments.
Theoretical and Computational Chemistry
Environmental Chemistry and Fate Excluding Toxicity
Environmental Release Pathways and Distribution
C.I. Pigment Yellow 1 (CAS 2512-29-0) is extensively used as a coloring agent in various industrial and consumer products, which contributes to its potential release into the environment bocsci.cometwinternational.comccchemical.comxcolorpigment.commedkoo.com. Primary applications include printing inks, such as flexographic, gravure, and offset inks, as well as paints and coatings, encompassing water-based, solvent-based, industrial, and decorative formulations, including coil coatings bocsci.cometwinternational.comccchemical.comxcolorpigment.commedkoo.com. Additionally, it is utilized in the coloration of plastics for diverse products like toys, packaging, and automotive parts, and in textiles for dyeing fabrics and fibers etwinternational.commedkoo.com. The pigment also finds application as a colorant in office supplies and as an inert ingredient (not exceeding 10% weight/weight) in pesticide formulations used as a seed treatment etwinternational.comfederalregister.gov.
Environmental monitoring has detected C.I. Pigment this compound in influent waters of municipal sewage treatment plants (STPs), indicating its presence in wastewater streams prior to treatment federalregister.gov. Its subsequent detection in sewage sludge suggests a removal efficiency during the wastewater treatment process, primarily through adsorption federalregister.gov. Furthermore, the presence of C.I. Pigment this compound in stormwater samples points to diffuse emissions from various societal sources federalregister.gov. Release pathways are thus associated with manufacturing processes, the formulation of pigment-containing mixtures (e.g., inks, coatings, polymers), the use and service life of articles incorporating the pigment, and their eventual disposal europa.eueuropa.eu. The substance is typically handled as a powder bocsci.cometwinternational.comccchemical.comxcolorpigment.comsypigment.com.
Biotransformation and Microbial Interactions
Experimental data concerning monoazo pigments, encompassing C.I. Pigment this compound, suggest a slow rate of degradation under aerobic environmental conditions canada.cacanada.ca. Short-term studies on azo pigments indicate that their biodegradation is generally insignificant, implying they are not readily or inherently biodegradable hilarispublisher.com. The large molecular size characteristic of pigments can hinder their intracellular biodegradation by microorganisms; xenobiotics with a cross-section exceeding 9.5 Å may face difficulty in traversing cellular membranes hilarispublisher.com. Despite this, there is an acknowledged potential for biodegradation to occur via extracellular enzymes or when pigments are sufficiently dispersed in various reagents hilarispublisher.com.
The observation that C.I. Pigment this compound is found in the influent of municipal sewage treatment plants but shows reduced concentrations in the effluent, while being detectable in sewage sludge, implies that removal during wastewater treatment occurs federalregister.gov. This removal is likely due to physical processes, such as adsorption to the sludge solids, rather than complete biodegradation, aligning with the general understanding of the limited biodegradability of such pigments federalregister.govoecd.org.
Phototransformation in Natural Environments
Specific detailed research findings on the phototransformation, including photolysis or photodegradation, of C.I. Pigment this compound in natural environments are not extensively documented in the available literature. While the pigment is known to possess "lightfastness" properties, indicating its stability against light exposure in its applied forms (e.g., in paints or inks) bocsci.comccchemical.comxcolorpigment.comchembk.comsynthesia.eu, this attribute primarily pertains to the durability of the color in products rather than providing information on its environmental degradation pathways under natural sunlight or other forms of radiant energy.
Remediation Strategies for Pigment-Containing Waste Streams
The effective management and remediation of waste streams containing pigments like C.I. Pigment this compound are crucial for environmental protection. Observationally, C.I. Pigment this compound is largely removed during municipal wastewater treatment processes, as it is detected in raw influent but significantly reduced or absent in treated effluent, concurrently being found in sewage sludge federalregister.gov. This suggests that physical removal mechanisms, such as adsorption onto sludge particles, play a substantial role in its abatement from aqueous streams federalregister.govoecd.org.
For the broader category of dye and pigment removal from industrial effluents, a range of strategies is employed, generally categorized into physical, chemical, and biological methods, often utilized in combination hilarispublisher.compantareiwater.comsci-hub.sersc.orgmdpi.comresearchgate.net.
Physical Methods: These include adsorption, which is recognized as an effective, cost-efficient, and straightforward technique. Adsorbents like activated carbon and various bio-adsorbents (e.g., orange peels) are used to concentrate and remove colorants hilarispublisher.compantareiwater.comrsc.orgmdpi.com. Other physical approaches involve coagulation-flocculation (often followed by filtration), membrane separation techniques (such as nanofiltration, reverse osmosis, and electrodialysis), sedimentation, and screening hilarispublisher.compantareiwater.comsci-hub.sersc.orgmdpi.comresearchgate.net.
Chemical Methods: These encompass various oxidation processes, including ozonation, chlorination, and the application of Fenton's reagent. Advanced Oxidation Processes (AOPs), which often involve catalysts like TiO2 for photocatalytic degradation, are also employed. Electrocoagulation is another chemical technique utilized for dye removal hilarispublisher.compantareiwater.comsci-hub.semdpi.comresearchgate.net. While highly effective for recalcitrant colorants, chemical methods may incur high operational costs and can lead to the generation of considerable amounts of chemical sludge, posing a secondary disposal challenge pantareiwater.comsci-hub.se.
Biological Methods: These primarily involve aerobic and anaerobic microbial degradation. While many synthetic dyes are known to be resistant to aerobic degradation, some azo dyes can undergo decolorization under anaerobic conditions pantareiwater.comresearchgate.net. A combination of anaerobic and aerobic treatment processes is frequently recommended for the comprehensive treatment of colored wastewaters pantareiwater.com. However, specific data on the biodegradability of C.I. Pigment this compound by these biological methods remains limited, with general findings for pigments suggesting limited or insignificant biodegradation in short-term studies hilarispublisher.com.
Disposal of waste containing pigments is typically directed to waste management facilities, where processes like incineration may lead to the transformation of the pigment components canada.ca.
Regulatory Science and Compliance Research
Methodologies for Assessing Environmental Compliance
Assessing the environmental compliance of C.I. Pigment Yellow 1 (PY1) largely revolves around understanding its environmental fate, transport, and potential presence in different environmental compartments. Due to its particulate nature and extremely low solubility in both water (typically in the low micrograms per liter range) and octanol (B41247) (below 20 mg/L), PY1 is primarily expected to partition into soil and sediments. publications.gc.cacanada.ca Under aerobic conditions, monoazo pigments, including PY1, are anticipated to degrade slowly and exhibit persistence in water, soil, and sediments. canada.ca The limited bioavailability of these pigments, stemming from their low solubility and particulate form, suggests a low potential for bioaccumulation in aquatic organisms. publications.gc.cacanada.ca
Regulatory bodies employ comprehensive screening assessments to evaluate the environmental implications of substances like PY1. For instance, Environment Canada and Health Canada conduct such assessments under the Canadian Environmental Protection Act, 1999 (CEPA 1999). canada.cacanada.cacanada.ca These assessments integrate data on physical-chemical properties, environmental persistence, and ecotoxicological studies to determine potential risks. canada.ca A crucial aspect of these methodologies involves estimating Predicted Environmental Concentrations (PECs) and calculating Predicted No-Effect Concentrations (PNECs) for relevant environmental media, such as soil, sediment, and water, to assess exposure scenarios. publications.gc.ca In chronic soil toxicity studies, concentrations of monoazo pigments up to 1000 mg/kg dry weight did not show adverse effects, and acute and chronic aquatic ecotoxicity studies (conducted without solvents) indicated "no effect at saturation." canada.ca Similarly, evaluations of diarylide yellow pigments, a related group, indicated no harm to aquatic, soil-dwelling, or sediment-dwelling organisms at low concentrations. publications.gc.ca
From an analytical perspective, the assessment of compliance can be challenged by the inherent insolubility of pigments. This insolubility can impact the investigation of potential degradation products, such as primary aromatic amines (PAAs), which may be released from azo colorants. mst.dk Research suggests that the choice of solvents and decomposition methods can significantly influence the detection and quantification of such releases. mst.dk To enhance consistency in analytical results for environmental samples like sediment and sludge, normalizing data to dry matter rather than wet weight is a recognized practice. mst.dk
Research into Analytical Standards and Reference Materials
Research into analytical standards and reference materials for C.I. Pigment this compound is fundamental for accurate identification, quantification, and regulatory compliance across various applications and environmental matrices. The availability of high-quality analytical standards, such as those produced under ISO/IEC 17025 accreditation, ensures the reliability of analytical measurements for environmental testing. canada.ca These standards are critical for developing and validating robust analytical methods, enabling laboratories to meet evolving regulatory requirements. canada.cahermetachem.com
For pigments, the chemical stability, purity, and well-characterized properties of reference materials are paramount. Given that pigments like PY1 are insoluble, methods for their analysis in complex matrices or environmental samples often involve specialized techniques to ensure proper dispersion and extraction before analysis. Analytical enforcement methodologies may not always require numerical limitations, particularly when regulatory exemptions, such as those related to inert ingredients in certain pesticide products, are in place. federalregister.gov
The development of analytical methods for substances like PY1 often leverages established international standards while adapting them for specific matrices, such as tattoo inks, where the presence of azo colorants and potential degradation products like primary aromatic amines (PAAs) is a concern. mst.dk The challenge of determining impurities, including potential PAAs, necessitates ongoing research into more sensitive and reliable detection techniques. mst.dk
Evolution of Regulatory Frameworks and Their Impact on Research
The evolution of regulatory frameworks significantly shapes the direction and focus of research concerning chemical compounds like C.I. Pigment this compound. Legislation such as the Canadian Environmental Protection Act, 1999 (CEPA 1999), and the European Union's Registration, Evaluation, Authorization and Restriction of Chemicals (REACH) regulation canada.ca mandate comprehensive assessments of industrial chemicals, driving the need for detailed toxicological, ecotoxicological, and environmental fate data. These frameworks often identify substances as priorities for assessment based on criteria such as persistence, bioaccumulation potential, inherent toxicity, or potential for exposure. canada.cacanada.cacanada.ca
The implementation of such regulations directly impacts research by:
Demanding Data Generation: Regulatory requirements necessitate the generation of extensive datasets on physicochemical properties, environmental behavior, and potential effects of pigments. This drives research into advanced analytical techniques for monitoring and detection in diverse matrices.
Promoting Risk-Based Assessment: Frameworks like the Inventory Multi-tiered Assessment and Prioritisation (IMAP) in Australia promote a science and risk-based approach, which encourages research that aligns assessment efforts with potential human health and environmental impacts. industrialchemicals.gov.au This leads to studies focusing on exposure pathways, bioavailability, and potential long-term effects.
Influencing Product Development: As regulations tighten, there is an increased incentive for industries to research and develop "environmentally friendly" pigments and alternative formulations that minimize environmental impact. This includes research into low volatile organic compound (VOC) content pigments and the elimination of toxic metals. hermetachem.comresearchgate.net
Driving Analytical Method Refinement: The need for accurate and consistent analytical results for compliance purposes pushes research into the development and validation of more precise and robust analytical methods, including those for detecting impurities or degradation products. mst.dk For instance, the insolubility of pigments and the potential for PAA formation from azo colorants necessitate ongoing research into improved decomposition and extraction techniques to ensure reliable measurements. mst.dk
Fostering International Harmonization: Regulatory bodies often seek to harmonize national standards with international guidelines, which can influence research priorities to align with global assessment approaches and methodologies. federalregister.gov
Future Research Directions and Emerging Areas
Development of Next-Generation Pigments with Enhanced Performance Attributes
The development of next-generation pigments derived from or inspired by the foundational chemistry of Pigment Yellow 1 is a primary research focus. The goal is to create new colorants with significantly improved properties. Key performance attributes being targeted for enhancement include:
Lightfastness and Weatherability: While Pigment this compound offers moderate lightfastness, there is a significant demand for related pigments with superior durability for outdoor applications, such as in automotive coatings and architectural paints. Research is exploring the introduction of different functional groups onto the basic molecular structure to improve its resistance to UV degradation.
Thermal Stability: The use of pigments in high-temperature processes, such as in the manufacturing of engineering plastics, requires high thermal stability. Future research will likely focus on modifying the crystalline structure of azo pigments to enhance their stability at elevated temperatures.
Tinctorial Strength and Transparency: For applications in printing inks and packaging, achieving vibrant colors with thinner layers is crucial. Research into controlling particle size and distribution during synthesis and post-synthesis treatments is aimed at maximizing color strength. google.com Concurrently, creating highly transparent versions is essential for metallic and pearlescent effect shades.
Migration Resistance: In plastic and rubber applications, the tendency of a pigment to migrate to the surface is a significant drawback. Developing next-generation diarylide yellow pigments with better solvent and migration resistance is a key objective. naturalpigments.eunaturalpigments.com These pigments would offer a more stable and durable coloration for a variety of polymer-based products.
Research efforts are also directed at creating solid solutions by mixing different coupling agents, such as AADMCA and AAMX, to produce diarylide yellow pigments with tailored shades and improved properties compared to existing pigments like C.I. Pigment Yellow 83 and C.I. Pigment Yellow 13. google.com
Exploration of "this compound" in Advanced Functional Materials
Beyond its traditional role as a colorant, the unique photochemical and electronic properties of Pigment this compound and its derivatives are being explored for use in advanced functional materials. This represents a significant shift from a passive component to an active one.
Organic Electronics: The semiconductor properties of certain organic pigments are being investigated for applications in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Research is exploring how the molecular structure of azo pigments can be modified to tune their electronic bandgap and charge carrier mobility.
Sensors: The chromophoric nature of Pigment this compound means its color can be sensitive to its chemical environment. This has led to research into its potential use in chemical sensors, where a change in color could indicate the presence of specific analytes.
Dye-Pigment Hybrid Color Filters: In the field of liquid crystal displays (LCDs), there is ongoing research into using organic dyes and pigments to create color filters with high purity and stability. researchgate.net Novel pyridonylazo colorants are being synthesized for application in such hybrid systems. researchgate.net
Integration with Sustainable Chemistry Principles
The chemical industry is undergoing a significant shift towards more sustainable and environmentally friendly practices. For Pigment this compound, this involves rethinking its entire lifecycle, from synthesis to disposal.
Greener Synthesis Routes: Traditional azo pigment synthesis often involves diazotization and coupling reactions that can use hazardous reagents and produce significant waste. Research is focused on developing alternative, more sustainable synthetic pathways. This includes the use of less toxic solvents, catalysts to improve reaction efficiency, and processes that generate fewer byproducts. The development of eco-friendly, filter cake type yellow organic pigments aims to reduce air pollution in the workplace and improve storage stability. google.com
Replacement of Heavy Metal Pigments: There is a strong regulatory and consumer-driven push to replace pigments containing heavy metals like lead and cadmium. High-performance organic pigments like certain diarylide yellows are being positioned as viable, non-toxic alternatives for applications previously dominated by chrome yellows. naturalpigments.eunaturalpigments.com
Biodegradable Pigments: A long-term research goal is the development of high-performance pigments that are fully biodegradable at the end of their life, reducing their environmental persistence. This involves designing molecules that retain their color and stability during use but can be broken down by microorganisms in a waste environment.
The development of new inorganic pigments based on materials like cerium tungstate (B81510) and calcium zirconate also points to a broader trend of seeking environmentally benign alternatives to traditional pigments. researchgate.netacs.org
Interdisciplinary Research in Pigment Science and Engineering
The future of pigment research lies in the convergence of multiple scientific and engineering disciplines. The complexity of developing and applying new pigments requires a collaborative approach.
Computational Chemistry and Materials Science: Advanced computational modeling is being used to predict the properties of new pigment molecules before they are synthesized. This allows researchers to screen large numbers of potential candidates and focus on those with the most promising performance attributes.
Nanotechnology: The engineering of pigments at the nanoscale offers new possibilities for controlling properties like color, transparency, and durability. Research into nano-pigments is exploring how quantum effects and surface area modifications can be harnessed to create novel coloristic and functional effects.
Chemical and Process Engineering: Optimizing the manufacturing process for both new and existing pigments is crucial for economic viability and sustainability. Chemical engineers are working to design more efficient reactors, improve process control, and develop better methods for pigment purification and finishing.
The pigmentation behavior of pigments in different solvents is also a key area of study, involving analysis at a molecular level to understand particle-solvent interactions and guide solvent selection for processing. mdpi.com This interdisciplinary approach, combining fundamental chemistry with applied engineering, will be essential for realizing the next generation of high-performance, sustainable pigments.
Q & A
Q. How can researchers ensure replicability of this compound’s reported quantum yield in photophysical studies?
- Methodology : Standardize equipment (e.g., integrating sphere for fluorescence measurements) and reference compounds (e.g., quinine sulfate for calibration). Publish raw data (absorbance, emission spectra) and detailed instrument settings (slit widths, scan rates) in supplementary materials .
Key Guidelines for Researchers
- Avoid Overly Broad Questions : Reframe vague inquiries like "What is this compound?" to hypothesis-driven questions (e.g., "How does solvent polarity modulate this compound’s fluorescence quantum yield?").
- Prioritize Reproducibility : Document all experimental parameters (e.g., humidity, light exposure) and share protocols via platforms like Protocols.io .
- Leverage Interdisciplinary Tools : Integrate computational, spectroscopic, and statistical methods to address contradictions and mechanistic gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
